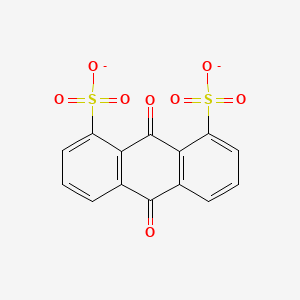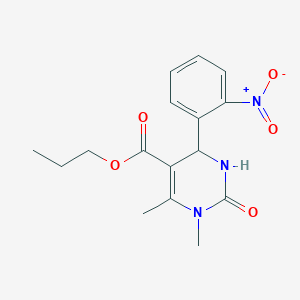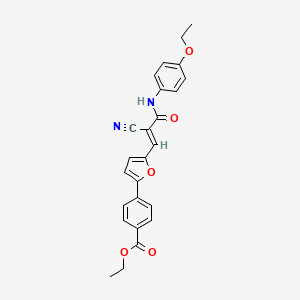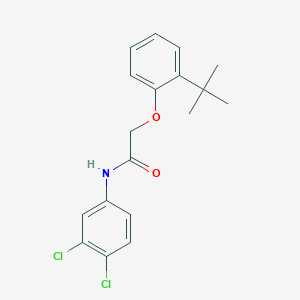![molecular formula C24H16N2O6S2 B11690336 4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11690336.png)
4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[3-(4-metoxifenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}fenil 4-nitrobenzoato es un complejo compuesto orgánico que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo metoxifenilo y un éster de nitrobenzoato.
Métodos De Preparación
La síntesis de 4-{(E)-[3-(4-metoxifenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}fenil 4-nitrobenzoato típicamente implica un proceso de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de tiazolidinona: Este paso involucra la reacción de una tioamida con una α-halocetona en condiciones básicas para formar el anillo de tiazolidinona.
Introducción del grupo metoxifenilo: El grupo metoxifenilo se introduce a través de una reacción de sustitución nucleofílica, donde un haluro de metoxifenilo reacciona con el intermedio de tiazolidinona.
Formación del éster de nitrobenzoato: El paso final implica la esterificación del grupo hidroxilo fenólico con ácido 4-nitrobenzoico en condiciones ácidas.
Análisis De Reacciones Químicas
4-{(E)-[3-(4-metoxifenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}fenil 4-nitrobenzoato experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, lo que resulta en la reducción del grupo nitro a una amina.
Aplicaciones Científicas De Investigación
4-{(E)-[3-(4-metoxifenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}fenil 4-nitrobenzoato tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto ha mostrado potencial como agente anticancerígeno debido a su capacidad para inhibir ciertas enzimas y vías involucradas en la proliferación de células cancerosas.
Ciencia de materiales: Su estructura única lo convierte en un candidato para su uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: El compuesto se puede utilizar como una sonda para estudiar diversos procesos biológicos, incluida la inhibición de enzimas e interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción de 4-{(E)-[3-(4-metoxifenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}fenil 4-nitrobenzoato involucra su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones anticancerígenas, el compuesto inhibe la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva al arresto del ciclo celular y la apoptosis. El anillo de tiazolidinona y el éster de nitrobenzoato juegan un papel crucial en la unión a los sitios activos de estas enzimas, bloqueando así su actividad .
Comparación Con Compuestos Similares
Los compuestos similares a 4-{(E)-[3-(4-metoxifenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}fenil 4-nitrobenzoato incluyen otros derivados de tiazolidinona y ésteres de nitrobenzoato. Algunos ejemplos son:
4-{(E)-[3-(4-metoxifenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}fenil acetato: Este compuesto tiene una estructura similar pero con un éster de acetato en lugar de un éster de nitrobenzoato.
4-{(E)-[3-(4-metoxifenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}fenil propionato: Otro compuesto similar con un éster de propionato.
La singularidad de 4-{(E)-[3-(4-metoxifenil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}fenil 4-nitrobenzoato radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C24H16N2O6S2 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
[4-[(E)-[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H16N2O6S2/c1-31-19-12-8-17(9-13-19)25-22(27)21(34-24(25)33)14-15-2-10-20(11-3-15)32-23(28)16-4-6-18(7-5-16)26(29)30/h2-14H,1H3/b21-14+ |
Clave InChI |
SULDCUTZYMARPV-KGENOOAVSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690254.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11690256.png)
![N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11690258.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B11690259.png)


![2-methoxy-4-[(Z)-{4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]phenyl benzoate](/img/structure/B11690295.png)

![2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11690310.png)
![2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11690314.png)

![N-{(1Z)-3-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11690319.png)
![4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-one](/img/structure/B11690324.png)
